

solubility characteristics of Pyridine-4-sulfonic acid in various solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Pyridine-4-sulfonic acid*

Cat. No.: *B1295824*

[Get Quote](#)

Solubility of Pyridine-4-sulfonic Acid: A Technical Guide for Researchers

An In-depth Examination of the Solubility Characteristics of a Key Heterocyclic Compound

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and key intermediates is paramount. **Pyridine-4-sulfonic acid**, a heterocyclic compound of significant interest, presents a unique solubility profile that dictates its behavior in various chemical environments. This technical guide provides a comprehensive overview of the solubility characteristics of **Pyridine-4-sulfonic acid**, supported by comparative data from structurally analogous compounds, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Physicochemical Properties

Pyridine-4-sulfonic acid is a solid at room temperature.^[1] Key physicochemical properties that influence its solubility include its melting point and predicted pKa.

Property	Value	Reference
Molecular Formula	C ₅ H ₅ NO ₃ S	[1] [2] [3] [4]
Molecular Weight	159.17 g/mol	[1] [3]
Melting Point	>300 °C (decomposes)	[4]
pKa (predicted)	-2.85 ± 0.50	[4]

Qualitative Solubility Profile

Direct quantitative solubility data for **Pyridine-4-sulfonic acid** in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, qualitative information for **Pyridine-4-sulfonic acid** and its isomers, Pyridine-2-sulfonic acid and Pyridine-3-sulfonic acid, provides valuable insights into its likely behavior.

Pyridine-4-sulfonic Acid: General technical data sheets describe **Pyridine-4-sulfonic acid** as a solid.[\[1\]](#) Given its sulfonic acid moiety, it is expected to be soluble in water and polar organic solvents.

Pyridine-2-sulfonic Acid: This isomer is reported to be soluble in water.[\[5\]](#)

Pyridine-3-sulfonic Acid: This isomer is described as being soluble in water and organic solvents.[\[6\]](#) Another source specifies that it is easily soluble in water, but difficultly soluble in alcohol and insoluble in ether, benzene, and trichloroethylene.[\[7\]](#)

Comparative Quantitative Solubility Data

To provide a practical framework for formulation development and experimental design, the following table presents quantitative solubility data for structurally related and commercially significant aromatic sulfonic acids: p-Toluenesulfonic acid and Benzenesulfonic acid. These compounds share the foundational sulfonic acid group attached to an aromatic ring, making their solubility behavior a useful proxy for estimating the solubility of **Pyridine-4-sulfonic acid**.

Solvent	p-Toluenesulfonic Acid	Benzenesulfonic Acid
Water	67 g/100 mL [8] [9]	930 g/L
Alcohols		
Ethanol	Soluble [10] [11]	Soluble [12] [13] [14] [15]
Ethers		
Diethyl Ether	Soluble [10]	Insoluble [12] [15]
Aromatic Hydrocarbons		
Benzene	Slightly Soluble (hot) [10]	Slightly Soluble [12] [14] [15]
Other		
Acetone	-	Soluble [13]
Carbon Disulfide	-	Insoluble [15]

Note: "Soluble" indicates that the source states solubility without providing a specific quantitative value. The absence of data is indicated by "-".

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is critical. The following are detailed methodologies for two common experimental approaches.

Gravimetric Method (Shake-Flask)

This method is a widely accepted standard for determining the equilibrium solubility of a solid in a liquid.

Objective: To determine the mass of **Pyridine-4-sulfonic acid** that dissolves in a specific volume of a given solvent to form a saturated solution at a constant temperature.

Materials:

- **Pyridine-4-sulfonic acid**

- Solvent of interest
- Analytical balance
- Thermostatic shaker bath
- Volumetric flasks
- Syringe filters (e.g., 0.45 µm PTFE)
- Evaporating dish
- Oven

Procedure:

- Preparation of Saturated Solution: Add an excess amount of **Pyridine-4-sulfonic acid** to a known volume of the solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.
- Equilibration: Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A preliminary study should be conducted to determine the time to reach equilibrium (e.g., by analyzing samples at 24, 48, and 72 hours).
- Sample Withdrawal and Filtration: Once equilibrium is reached, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a pre-conditioned syringe filter into a pre-weighed evaporating dish.
- Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the **Pyridine-4-sulfonic acid**.
- Mass Determination: After complete evaporation of the solvent, cool the dish in a desiccator and weigh it. Repeat the drying and weighing steps until a constant mass is achieved.
- Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., g/100 mL or mg/L).

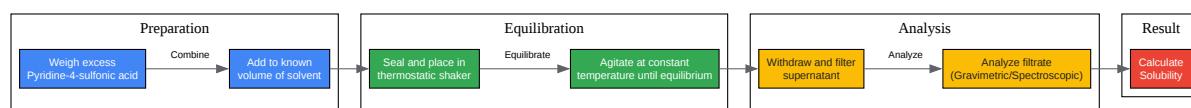
Spectroscopic Method (UV-Vis)

This method is suitable for compounds with a chromophore and can be more rapid than the gravimetric method.

Objective: To determine the concentration of **Pyridine-4-sulfonic acid** in a saturated solution using UV-Vis spectroscopy.

Materials:

- **Pyridine-4-sulfonic acid**
- Solvent of interest
- UV-Vis spectrophotometer
- Quartz cuvettes
- Volumetric flasks and pipettes
- Analytical balance


Procedure:

- Preparation of Standard Solutions and Calibration Curve:
 - Prepare a stock solution of **Pyridine-4-sulfonic acid** of a known concentration in the solvent of interest.
 - Perform serial dilutions to create a series of standard solutions of known concentrations.
 - Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}) for **Pyridine-4-sulfonic acid**.
 - Plot a calibration curve of absorbance versus concentration.
- Preparation and Analysis of Saturated Solution:
 - Prepare a saturated solution as described in the gravimetric method (Steps 1 and 2).

- Withdraw a sample of the supernatant and filter it.
- Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
- Measure the absorbance of the diluted solution at λ_{max} .
- Calculation: Use the calibration curve to determine the concentration of the diluted solution. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a typical solubility determination experiment using the shake-flask method.

[Click to download full resolution via product page](#)

Solubility Determination Workflow

This guide provides a foundational understanding of the solubility characteristics of **Pyridine-4-sulfonic acid**. While direct quantitative data remains sparse, the provided qualitative information, comparative data, and detailed experimental protocols offer a robust starting point for researchers and professionals in the field. The experimental methodologies outlined can be readily adapted to generate precise solubility data for **Pyridine-4-sulfonic acid** in various solvent systems, thereby facilitating its effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyridine-4-sulphonic acid | 5402-20-0 [sigmaaldrich.com]
- 2. CID 175264139 | C10H10N2O6S2 | CID 175264139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 4-Pyridinesulphonic acid | 5402-20-0 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Pyridine-3-sulfonic Acid | CAS 636-45-9 | Manufacturer, Supplier, Exporter [emcochemicals.com]
- 7. Page loading... [wap.guidechem.com]
- 8. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
- 9. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. chembk.com [chembk.com]
- 15. Benzenesulfonic acid | 98-11-3 [chemicalbook.com]
- To cite this document: BenchChem. [solubility characteristics of Pyridine-4-sulfonic acid in various solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295824#solubility-characteristics-of-pyridine-4-sulfonic-acid-in-various-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com